No Publicly Available Information on the Mechanism of Action for JNJ-1289
No Publicly Available Information on the Mechanism of Action for JNJ-1289
As of November 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information detailing the mechanism of action for a compound designated as JNJ-1289. Searches for this specific identifier do not yield any relevant results in established databases of pharmaceutical development.
It is possible that JNJ-1289 is an internal preclinical designation that has not yet been disclosed publicly, has been discontinued, or is an erroneous identifier. Johnson & Johnson's (J&J) clinical trial and pipeline disclosures reference numerous other compounds, but not JNJ-1289.
While a detailed guide on JNJ-1289 cannot be provided, this report offers an in-depth look at the publicly available information for other neurological and oncological compounds developed by Janssen, the pharmaceutical companies of Johnson & Johnson, to illustrate the typical data and understanding of a drug's mechanism of action.
Illustrative Mechanisms of Action for Other Janssen Compounds
To provide context on how the mechanism of action for a Janssen compound is typically characterized, below are summaries for other molecules with available data.
JNJ-78911118: A Selective GluN2A Antagonist
JNJ-78911118 is a centrally-penetrant, selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Non-selective NMDA receptor antagonists are known to produce rapid antidepressant effects, but are associated with significant side effects. The therapeutic hypothesis for JNJ-78911118 is that by selectively targeting the GluN2A subunit, it may offer a similar efficacy profile with improved tolerability.[1]
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In Vitro Activity : JNJ-78911118 blocks GluN1/2A receptors with an IC₅₀ of 44 nM and demonstrates selectivity against GluN1/2B, 2C, and 2D receptors.[1]
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Target Engagement : Systemic administration in animal models leads to concentration-dependent receptor occupancy.[1]
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Downstream Effects : The compound has been shown to increase prefrontal cortex monoamine levels in wild-type mice, an effect not observed in GluN2A knockout mice.[1] It also blocks theta burst-induced long-term potentiation (LTP) in the hippocampus, increases dendritic complexity and synapse number in vitro, and increases miniature excitatory postsynaptic current (mEPSC) frequency in rat cortical neurons in vivo.[1]
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In Vitro Characterization : The pharmacology and mechanism of action of JNJ-78911118 were assessed using fluorescence, voltage clamp, and radioligand binding assays.[1]
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Target Engagement and Neurotransmitter Levels : Ex vivo receptor autoradiography was used to measure target engagement, while microdialysis was employed to measure effects on monoamine levels in the rat prefrontal cortex.[1]
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Synaptic Plasticity : Synaptogenesis assays and patch-clamp studies were utilized to demonstrate the effects on synaptic plasticity.[1]
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Safety and Toxicity : Cardiovascular safety and potential for neurotoxicity (specifically Olney's lesions) were assessed in rats. While no Olney's lesions were observed, acute increases in heart rate and blood pressure were noted.[1]
Caption: Simplified signaling pathway for JNJ-78911118.
JNJ-6372 (Amivantamab): An EGFR-MET Bispecific Antibody
JNJ-61186372, also known as Amivantamab, is an EGFR-mesenchymal epithelial transition factor (MET) bispecific antibody.[2] It is designed to target activating and resistant EGFR mutations and MET mutations and amplifications in non-small cell lung cancer (NSCLC).[2] Specifically, it has shown promise in patients with EGFR Exon 20 insertion mutations, a group that is generally insensitive to EGFR tyrosine kinase inhibitor (TKI) treatments.[2]
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Indication : Amivantamab is being investigated for the treatment of patients with metastatic NSCLC with EGFR Exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[2]
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Regulatory Status : The U.S. FDA granted Breakthrough Therapy Designation for this indication.[2]
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Clinical Trial : The designation was supported by data from a Phase 1, first-in-human, open-label, multicenter study (NCT02609776) evaluating the safety, pharmacokinetics, and preliminary efficacy of amivantamab as a monotherapy and in combination with lazertinib, a third-generation EGFR TKI.[2]
JNJ-70218902: An Investigational Immunotherapy
JNJ-70218902 is an investigational drug that, based on preclinical studies, functions by attaching to cancer cells and activating immune cells to eliminate these cancer cells.[3]
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Target Indication : A clinical trial (NCT04397276) is evaluating JNJ-70218902 in participants with advanced solid tumors, specifically metastatic castration-resistant prostate cancer (mCRPC).[3]
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Study Design : The study is divided into two parts: Part 1 is a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD), and Part 2 is a dose-expansion phase to further evaluate the safety at the RP2D.[3]
JNJ-64042056: A Liposomal Active Immunotherapy for Alzheimer's Disease
JNJ-64042056 is described as a liposomal active immunotherapy designed to stimulate the patient's immune system to generate antibodies against pathological forms of the tau protein, a hallmark of Alzheimer's disease (AD).[4]
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Target Population : The therapy is being studied in individuals with preclinical Alzheimer's disease.[4]
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Primary Goal : The main objective of the clinical study (ISRCTN78730935) is to assess the efficacy of JNJ-64042056 compared to a placebo in slowing cognitive decline.[4] The primary endpoint for a related study (NCT06544616) is the effect on the Preclinical Alzheimer's Cognitive Composite 5 (PACC-5).[5]
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Study Design : The study is a long-term, double-blind, placebo-controlled trial where participants receive intramuscular injections over a period of approximately 48 months.[4]
References
- 1. Pharmacological characterisation of JNJ-78911118, a novel, centrally-penetrant, selective GluN2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janssen Announces U.S. FDA Breakthrough Therapy Designation Granted for JNJ-6372 for the Treatment of Non-Small Cell Lung Cancer [jnj.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ISRCTN [isrctn.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
